6-Bromo-2-methoxy-3-vinylnaphthalene
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Overview
Description
6-Bromo-2-methoxy-3-vinylnaphthalene is an organic compound with the molecular formula C13H11BrO and a molecular weight of 263.13 g/mol It is a derivative of naphthalene, characterized by the presence of a bromine atom, a methoxy group, and a vinyl group attached to the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methoxy-3-vinylnaphthalene typically involves the bromination of 2-methoxy-3-vinylnaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully controlled to ensure consistent quality and yield. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methoxy-3-vinylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes or carboxylic acids.
Reduction Reactions: Products include ethyl derivatives of the original compound.
Scientific Research Applications
6-Bromo-2-methoxy-3-vinylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 6-Bromo-2-methoxy-3-vinylnaphthalene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution, oxidation, and reduction reactions. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Similar in structure but lacks the vinyl group.
6-Methoxy-2-vinylnaphthalene: Similar but lacks the bromine atom.
2-Methoxy-6-bromonaphthalene: Another isomer with different positioning of the bromine and methoxy groups
Uniqueness
6-Bromo-2-methoxy-3-vinylnaphthalene is unique due to the presence of both a bromine atom and a vinyl group on the naphthalene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in chemical synthesis and research .
Properties
Molecular Formula |
C13H11BrO |
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Molecular Weight |
263.13 g/mol |
IUPAC Name |
6-bromo-3-ethenyl-2-methoxynaphthalene |
InChI |
InChI=1S/C13H11BrO/c1-3-9-6-11-7-12(14)5-4-10(11)8-13(9)15-2/h3-8H,1H2,2H3 |
InChI Key |
MRNNCXPHFGKDLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=C1)Br)C=C |
Origin of Product |
United States |
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